![molecular formula C19H12ClFN2O2S2 B492591 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide CAS No. 670271-65-5](/img/structure/B492591.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide, commonly known as BF-168, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamide compounds, which are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties.
Wirkmechanismus
Target of Action
tuberculosis . The target of these derivatives is often DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this would result in disruption of cell wall biosynthesis, leading to the death of the bacteria .
Biochemical Pathways
The compound, being a benzothiazole derivative, likely affects the cell wall biosynthesis pathway in M. tuberculosis . By inhibiting the enzyme DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to cell lysis and death of the bacteria .
Pharmacokinetics
The admet calculation of similar compounds showed favourable pharmacokinetic profiles .
Result of Action
The result of the compound’s action would be the inhibition of cell wall biosynthesis in M. tuberculosis, leading to cell lysis and death of the bacteria . This makes it a potential candidate for anti-tubercular therapy .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BF-168 is its ease of synthesis and purification, which makes it readily available for laboratory experiments. In addition, BF-168 exhibits excellent stability and solubility, making it suitable for in vitro and in vivo studies. However, one of the limitations of BF-168 is its poor water solubility, which may limit its clinical application.
Zukünftige Richtungen
Several future directions for BF-168 research can be identified, including:
1. Identification of the molecular targets of BF-168: While the mechanism of action of BF-168 is known, the molecular targets of this compound are not fully understood. Further studies are needed to identify the specific proteins or pathways that are affected by BF-168.
2. Development of more water-soluble derivatives: The poor water solubility of BF-168 is a significant limitation for its clinical application. Therefore, the development of more water-soluble derivatives of BF-168 is needed to improve its pharmacokinetic properties.
3. Evaluation of the in vivo efficacy of BF-168: While BF-168 has shown promising results in vitro, its efficacy in vivo remains to be evaluated. Further studies are needed to determine the pharmacokinetics, toxicity, and efficacy of BF-168 in animal models.
4. Combination therapy studies: BF-168 has been shown to exhibit potent antitumor activity, but its efficacy may be further enhanced by combination therapy with other anticancer drugs. Therefore, further studies are needed to evaluate the potential of BF-168 in combination with other anticancer drugs.
Conclusion
In conclusion, BF-168 is a promising compound with potential therapeutic applications in cancer treatment. The ease of synthesis and purification, excellent selectivity towards cancer cells, and potent antitumor activity make it an attractive candidate for further research. However, the poor water solubility of BF-168 and the need for further studies to evaluate its efficacy in vivo and in combination therapy highlight the need for continued research in this field.
Synthesemethoden
The synthesis of BF-168 involves several steps, starting with the reaction between 2-aminobenzothiazole and 3-bromoanisole to yield 3-(2-aminobenzothiazol-6-yl)anisole. This intermediate product is then reacted with 3-chloro-4-fluorobenzenesulfonyl chloride to obtain BF-168. The final product is obtained after purification and characterization using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
BF-168 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have reported that BF-168 exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, BF-168 has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in cancer cells.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2O2S2/c20-15-11-14(8-9-16(15)21)27(24,25)23-13-5-3-4-12(10-13)19-22-17-6-1-2-7-18(17)26-19/h1-11,23H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPQGMYQMMQTCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.